molecular formula C26H26ClNO4S2 B8275995 (E)-dimethyl 3,3'-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate

(E)-dimethyl 3,3'-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)methylene)bis(sulfanediyl)dipropanoate

Cat. No. B8275995
M. Wt: 516.1 g/mol
InChI Key: CODRIEDIPRVYFV-UHFFFAOYSA-N
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Patent
US05428171

Procedure details

A solution of aldehyde (Step 1) (5.2 g) and 7-chloroquinaldine were heated in 45 ml acetic anhydride for 48 hours. The reaction mixture was evaporated. Flash chromatography of the residue using 5% ethylacetate in hexane afforded the title compound.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]([S:17][CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])[S:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:6]=[CH:7][CH:8]=1)=O.[Cl:24][C:25]1[CH:34]=[C:33]2[C:28]([CH:29]=[CH:30][C:31]([CH3:35])=[N:32]2)=[CH:27][CH:26]=1>C(OC(=O)C)(=O)C>[Cl:24][C:25]1[CH:34]=[C:33]2[C:28]([CH:29]=[CH:30][C:31]([CH:35]=[CH:1][C:3]3[CH:4]=[C:5]([CH:9]([S:17][CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])[S:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:6]=[CH:7][CH:8]=3)=[N:32]2)=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)C(SCCC(=O)OC)SCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(SCCC(=O)OC)SCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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